2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that features an indole core, a chlorophenyl group, and a sulfanyl-acetamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors. The chlorophenyl group is introduced via electrophilic substitution reactions. The final step involves the formation of the sulfanyl-acetamide linkage through nucleophilic substitution reactions, often using thiol reagents and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core and the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the indole core or the chlorophenyl group.
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl-acetamide linkage can influence the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- **2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- **2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its antimicrobial activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-5-4-6-20(13-17)26-24(28)16-29-23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLTWJPXBNGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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